Cas no 6208-98-6 (L-Glutamic acid, 3-hydroxy-, (3R)-)
6208-98-6 structure
Product Name:L-Glutamic acid, 3-hydroxy-, (3R)-
CAS-Nr.:6208-98-6
MF:C5H9NO5
MW:163.128661870956
CID:1635245
PubChem ID:10899010
Update Time:2025-04-21
L-Glutamic acid, 3-hydroxy-, (3R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Glutamic acid, 3-hydroxy-, (3R)-
- Threo-beta-hydroxy-DL-glutamic acid
- CHEBI:48063
- THREO-.BETA.-HYDROXY-DL-GLUTAMIC ACID
- Q27120925
- .BETA.-HYDROXY-L-GLUTAMIC ACID, THREO-
- THREO-.BETA.-HYDROXY-L-GLUTAMIC ACID, (+)-
- UNII-617023YYQ5
- 880390895E
- L-Threo-beta-hydroxyglutamic acid
- (2S,3R)-2-Amino-3-hydroxypentanedioicacid
- (3R)-3-hydroxy-L-glutamic acid
- L-Glutamic acid, 3-hydroxy-, threo-
- 6208-98-6
- beta-Hydroxy-DL-glutamic acid, threo-
- Threo-beta-hydroxy-L-glutamic acid, (+)-
- Hydroxyglutamic acid DL-threo-form [MI]
- Glutamic acid, 3-hydroxy-, DL-threo-
- C22314
- (R)-3-hydroxy-L-glutamic acid
- Threo-3-hydroxyglutamic acid
- L-THREO-.BETA.-HYDROXYGLUTAMIC ACID
- DTXSID60447578
- 617023YYQ5
- (2S,3R)-2-Amino-3-hydroxypentanedioic acid
- THREO-.BETA.-HYDROXY-L-GLUTAMIC ACID
- (2S,3R)-2-amino-3-hydroxypentanedioic acid (non-preferred name)
- Hydroxyglutamic acid L-threo-isomer [MI]
- D-Glutamic acid, 3-hydroxy-, (3S)-rel-
- 17093-76-4
- Threo-beta-hydroxy-L-glutamic acid
- beta-Hydroxy-L-glutamic acid, threo-
- (3R)-3-hydroxy-L-glutamate
- UNII-880390895E
- .BETA.-HYDROXY-DL-GLUTAMIC ACID, THREO-
-
- Inchi: 1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1
- InChI-Schlüssel: LKZIEAUIOCGXBY-FONMRSAGSA-N
- Lächelt: O[C@H](CC(=O)O)[C@@H](C(=O)O)N
Berechnete Eigenschaften
- Genaue Masse: 163.04807
- Monoisotopenmasse: 163.04807239g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 4
- Komplexität: 168
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.5
- Topologische Polaroberfläche: 121Ų
Experimentelle Eigenschaften
- PSA: 120.85
L-Glutamic acid, 3-hydroxy-, (3R)- Verwandte Literatur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
6208-98-6 (L-Glutamic acid, 3-hydroxy-, (3R)-) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge